molecular formula C6H10NS+ B12953557 3,4,5-Trimethyl-1,3-thiazole CAS No. 40265-67-6

3,4,5-Trimethyl-1,3-thiazole

Cat. No.: B12953557
CAS No.: 40265-67-6
M. Wt: 128.22 g/mol
InChI Key: LTPCOIDSGQEHKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethyl-1,3-thiazole can be synthesized through various methods. One common method involves the decarboxylation of 2,4-dimethylthiazole-5-acetic acid. Another method includes reacting acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3,4,5-Trimethyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to participate in electron delocalization, which can influence biochemical pathways. It may activate or inhibit specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as a flavor component in foods and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3,4,5-trimethyl-1,3-thiazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NS/c1-5-6(2)8-4-7(5)3/h4H,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPCOIDSGQEHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332144
Record name Thiazolium, 3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40265-67-6
Record name Thiazolium, 3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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